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Compound of Interest

Compound Name:
Methyl 9-azabicyclo[3.3.1]nonane-

3-carboxylate hydrochloride

Cat. No.: B1142801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and

conformational analysis of granatane alkaloids, a class of bicyclic natural products with

intriguing chemical properties and potential pharmacological applications. This document

delves into the core structural features, conformational isomerism, and detailed experimental

methodologies used for their characterization.

Core Chemical Structure
The foundational framework of all granatane alkaloids is the 9-methyl-9-

azabicyclo[3.3.1]nonane skeleton. This bicyclic system consists of a piperidine ring fused with a

cyclohexane ring, sharing two bridgehead carbon atoms (C1 and C5) and a nitrogen atom

(N9). The numbering of the granatane core is illustrated below.

A key and well-studied member of this family is pseudopelletierine (9-methyl-9-

azabicyclo[3.3.1]nonan-3-one), which features a ketone group at the C3 position.[1] Its

structure has been elucidated through extensive spectroscopic analysis and chemical

degradation studies.[2] More recently, novel granatane alkaloids, such as α-granatane tropate

and α-granatane isovalerate, have been identified, expanding the structural diversity of this

class.[3]

Table 1: Key Granatane Alkaloids and Their Structural Features
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Alkaloid Name Formula
Molar Mass (
g/mol )

Key Functional
Groups

Natural Source

Pseudopelletierin

e
C₉H₁₅NO 153.22 C3-ketone

Punica granatum

(Pomegranate)

α-Granatane

tropate
C₁₈H₂₅NO₃ 319.40 C3-tropate ester

Duboisia

myoporoides

α-Granatane

isovalerate
C₁₄H₂₅NO₂ 239.35

C3-isovalerate

ester

Duboisia

myoporoides

Conformational Analysis
The bicyclic nature of the granatane skeleton gives rise to distinct conformational isomers. The

most stable conformation is generally the chair-chair form.[4] However, depending on the

substitution pattern and steric interactions, other conformations such as the boat-chair may

also exist.

In the predominant chair-chair conformation of pseudopelletierine, the N-methyl group can exist

in either an axial or equatorial orientation. Computational and NMR studies have shown that

the stereochemistry of the N-substituent can significantly influence the conformational

preference and, consequently, the biological activity of these molecules. Transannular steric

interactions, particularly between substituents at C3 and C7, play a crucial role in determining

the most stable conformation.[3]

Table 2: Conformational Details of the Granatane Skeleton
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Conformation
Key Dihedral
Angles

Relative Stability Notes

Chair-Chair C1-C2-C3-C4 ≈ ±60° Most Stable

Preferred

conformation for the

unsubstituted core.

Boat-Chair - Less Stable

May be adopted to

alleviate steric strain

from bulky

substituents.

Note: Specific dihedral angles are dependent on the substitution pattern and require detailed

crystallographic or computational analysis.

Experimental Protocols
Isolation of Pseudopelletierine from Punica granatum
The following protocol is a generalized procedure for the extraction and purification of

pseudopelletierine from pomegranate root bark:

Preparation of Plant Material: Dried root bark of Punica granatum is ground into a coarse

powder.

Alkalinization and Extraction: The powdered bark is treated with an alkaline solution (e.g.,

sodium carbonate) to liberate the free base alkaloids. The alkalinized material is then

extracted with an organic solvent such as chloroform or diethyl ether.

Acid-Base Extraction: The organic extract containing the crude alkaloids is subjected to a

series of acid-base extractions. The alkaloids are first extracted into an acidic aqueous

solution, leaving non-basic impurities in the organic phase. The acidic aqueous layer is then

basified, and the free base alkaloids are re-extracted into a fresh organic solvent.

Chromatographic Purification: The crude alkaloid extract is purified by column

chromatography on silica gel. The column is typically eluted with a gradient of increasing

polarity, for example, a mixture of chloroform and methanol.
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Crystallization: Fractions containing pseudopelletierine, as identified by thin-layer

chromatography (TLC) and a suitable visualizing agent (e.g., Dragendorff's reagent), are

combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable

solvent like petroleum ether to yield pure pseudopelletierine.[2]

Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the proton environment in the molecule. Key signals for

pseudopelletierine include the N-methyl singlet and the signals for the bridgehead protons.

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. The

carbonyl carbon at C3 in pseudopelletierine is a characteristic downfield signal.[5][6]

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the

connectivity between protons and carbons, confirming the bicyclic framework and the

position of substituents.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and

elemental composition of the alkaloids.

Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that are

characteristic of the granatane skeleton and can help in the identification of known and new

alkaloids.[3]

Biosynthesis of Granatane Alkaloids
The biosynthesis of the granatane alkaloid core is believed to be analogous to that of tropane

alkaloids, starting from amino acids.[7][8] The key precursor for the piperidine ring of the

granatane skeleton is L-lysine. The proposed biosynthetic pathway involves the following key

steps:

Decarboxylation of Lysine: Lysine is decarboxylated to form cadaverine.
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Oxidative Deamination: Cadaverine undergoes oxidative deamination to yield 5-

aminopentanal.

Cyclization: 5-Aminopentanal spontaneously cyclizes to form Δ¹-piperideine.

Condensation and Ring Formation: Δ¹-piperideine then condenses with two molecules of

acetyl-CoA (or a related C₂ unit) and undergoes a series of reactions, including a Mannich-

type reaction, to form the bicyclic granatane core.[9]

Visualizations
Caption: Numbering of the core granatane skeleton.
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Caption: Conformational equilibrium of the granatane ring system.
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Caption: Simplified proposed biosynthetic pathway of granatane alkaloids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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